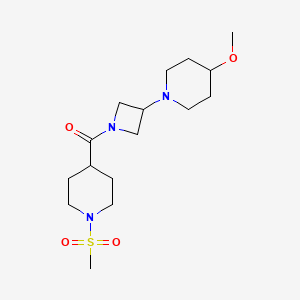
(1-(metilsulfonil)piperidin-4-il)(3-(4-metoxipiperidin-1-il)azetidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C16H29N3O4S and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Diseño de Fármacos
Las piperidinas, incluido el compuesto en cuestión, sirven como bloques de construcción esenciales para el desarrollo de fármacos. Su estructura de anillo de seis miembros que contiene un átomo de nitrógeno y cinco átomos de carbono las hace versátiles para la construcción de moléculas farmacológicamente activas. Los investigadores han investigado la síntesis de piperidinas sustituidas utilizando varios métodos . Los sustituyentes y grupos funcionales únicos del compuesto pueden contribuir a su potencial como candidato a fármaco.
Actividad Biológica
The compound (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring, piperidine moieties, and a methanone functional group. Its molecular formula is C15H22N2O3S, and it has a molecular weight of approximately 306.41 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : It has been shown to inhibit enzymes related to inflammatory pathways, potentially modulating immune responses.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects through various models:
- In Vivo Studies : Animal models of inflammation (e.g., carrageenan-induced paw edema) showed reduced swelling when treated with the compound.
- Cytokine Production : It significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.
Case Studies
-
Study on Autoimmune Disease Models :
- In a study involving DBA/1 mice, the compound was administered orally at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). Results indicated a dose-dependent reduction in autoantibody titers associated with lupus-like symptoms, suggesting potential therapeutic applications in autoimmune disorders .
- Cancer Research :
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, comparisons have been made with structurally similar compounds:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| (3-(4-Methoxypiperidin-1-yl)azetidine) | Moderate antimicrobial activity | Lacks methylsulfonyl group |
| (4-(methylsulfonyl)piperidine) | Stronger anti-inflammatory | No azetidine structure |
| (N-(4-methoxypiperidin-1-yl)-2-methylbenzamide) | Moderate anti-cancer activity | Different aromatic substitution |
Propiedades
IUPAC Name |
[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4S/c1-23-15-5-7-17(8-6-15)14-11-18(12-14)16(20)13-3-9-19(10-4-13)24(2,21)22/h13-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXWHQZFCARYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













